molecular formula C9H13Cl2NO3 B12322945 2-Amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride

2-Amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride

Cat. No.: B12322945
M. Wt: 254.11 g/mol
InChI Key: HRKNKRSZLCYTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L,L-Dityrosine Hydrochloride is a dimeric form of the amino acid tyrosine. It is formed by the oxidative coupling of two tyrosine molecules, resulting in a compound with a 3,3’-biaryl bond. This compound is often used as a biomarker for oxidative protein damage and selective proteolysis .

Chemical Reactions Analysis

Types of Reactions

L,L-Dityrosine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is L,L-Dityrosine Hydrochloride itself, along with other potential derivatives depending on the specific reaction conditions.

Mechanism of Action

L,L-Dityrosine Hydrochloride exerts its effects primarily through the formation of crosslinks between tyrosine residues in proteins. This crosslinking can alter the structure and function of proteins, affecting various cellular processes. The compound is also involved in the regulation of metabolic pathways in response to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L,L-Dityrosine Hydrochloride is unique due to its dimeric structure, which allows it to form crosslinks between protein molecules. This property makes it a valuable biomarker for oxidative stress and protein damage, distinguishing it from other tyrosine derivatives .

Properties

Molecular Formula

C9H13Cl2NO3

Molecular Weight

254.11 g/mol

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride

InChI

InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H

InChI Key

HRKNKRSZLCYTHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl

Origin of Product

United States

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